3-{[(4-Chlorophenyl)methoxy]imino}propanenitrile
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Overview
Description
3-{[(4-Chlorophenyl)methoxy]imino}propanenitrile is an organic compound with the molecular formula C10H9ClN2O It is known for its unique structure, which includes a chlorophenyl group, a methoxyimino group, and a propanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Chlorophenyl)methoxy]imino}propanenitrile typically involves the reaction of 4-chlorobenzyl chloride with hydroxylamine hydrochloride to form 4-chlorobenzyl hydroxylamine. This intermediate is then reacted with acrylonitrile under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Chlorophenyl)methoxy]imino}propanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
3-{[(4-Chlorophenyl)methoxy]imino}propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(4-Chlorophenyl)methoxy]imino}propanenitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-{[(4-Fluorophenyl)methoxy]imino}propanenitrile: Similar structure but with a fluorine atom instead of chlorine.
3-{[(4-Bromophenyl)methoxy]imino}propanenitrile: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
3-{[(4-Chlorophenyl)methoxy]imino}propanenitrile is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can affect the compound’s electron distribution, making it distinct from its fluorine and bromine analogs .
Properties
Molecular Formula |
C10H9ClN2O |
---|---|
Molecular Weight |
208.64 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methoxyimino]propanenitrile |
InChI |
InChI=1S/C10H9ClN2O/c11-10-4-2-9(3-5-10)8-14-13-7-1-6-12/h2-5,7H,1,8H2 |
InChI Key |
WJMWSQDLLCUMRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CON=CCC#N)Cl |
Origin of Product |
United States |
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